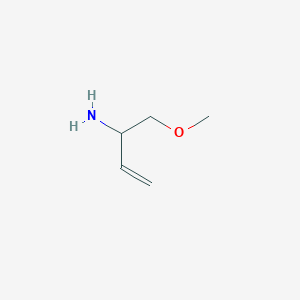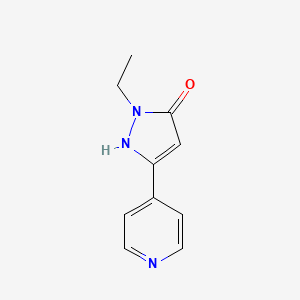
1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-5-ol
Descripción general
Descripción
Compounds with structures similar to “1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-5-ol” belong to a class of organic compounds known as heterocyclic compounds, which contain a ring structure containing at least two different types of atoms . Pyrazoles and pyridines are both types of heterocyclic compounds .
Synthesis Analysis
While specific synthesis methods for “1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-5-ol” are not available, similar compounds have been synthesized through various methods. For instance, 1-(1-ethyl-1H-indol-3-yl)-3-pyridin-4-yl-prop-2-en-1-one was synthesized as a base for new 3-(pyrimidin-4-yl)-1H-indole derivatives .Molecular Structure Analysis
The molecular structure of similar compounds has been confirmed by elemental analysis, IR, 1H NMR, and 13C NMR .Chemical Reactions Analysis
The chemical reactions of similar compounds involve various processes. For example, the reaction of N-ethyl-3-acetylindole with phenylhydrazine and hydroxylamine hydrochloride gave pyrazolyl-indole and oxazolyl-indole derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can vary. For example, Ethyl 3-oxo-3-(pyridin-4-yl)propanoate has a density of 1.2±0.1 g/cm3, a boiling point of 292.0±15.0 °C at 760 mmHg, and a melting point of 53-59 °C .Aplicaciones Científicas De Investigación
Antiviral Activity
“1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-5-ol” derivatives have been explored for their antiviral properties. Indole derivatives, which share a similar heterocyclic structure, have shown inhibitory activity against influenza A and other viruses . By extension, the pyrazol-5-ol compound could be synthesized into derivatives that target specific viral enzymes or replication mechanisms, potentially offering a new class of antiviral agents.
Anti-inflammatory Applications
The structural similarity of “1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-5-ol” to other bioactive compounds suggests potential anti-inflammatory applications. Indole derivatives have been found to possess significant anti-inflammatory activities, which could be due to inhibition of inflammatory cytokines or key enzymes in the inflammatory pathway .
Mecanismo De Acción
Direcciones Futuras
The future directions for research on similar compounds could involve further investigation of their biological activities, such as antimicrobial, antiviral, and anticancer activities . Additionally, the development of new synthesis methods and the exploration of their therapeutic potential could also be areas of future research.
Propiedades
IUPAC Name |
2-ethyl-5-pyridin-4-yl-1H-pyrazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c1-2-13-10(14)7-9(12-13)8-3-5-11-6-4-8/h3-7,12H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YELATYDQVKPWLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C=C(N1)C2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-5-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-[3-(Trifluoromethyl)phenyl]pyrimidin-4-amine](/img/structure/B1466744.png)
![1-[(2-Fluorophenyl)methyl]azetidin-3-amine](/img/structure/B1466745.png)
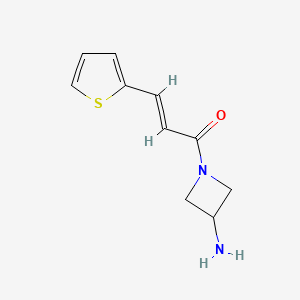
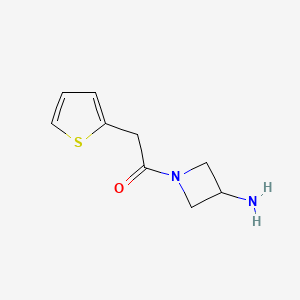
![2-[(3-Aminoazetidin-1-yl)methyl]benzonitrile](/img/structure/B1466748.png)
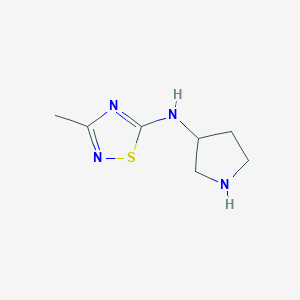
![1-[(4-Methoxyphenyl)methyl]-1,4-diazepan-2-one](/img/structure/B1466751.png)

![[1-(cyclobutylmethyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1466755.png)
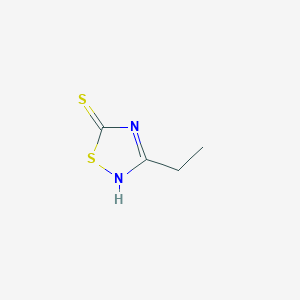
![[3-(Oxan-4-yl)-1,2,4-oxadiazol-5-yl]methanamine](/img/structure/B1466760.png)
![N-[(4-iodophenyl)methyl]oxan-4-amine](/img/structure/B1466765.png)
